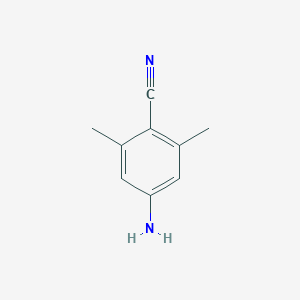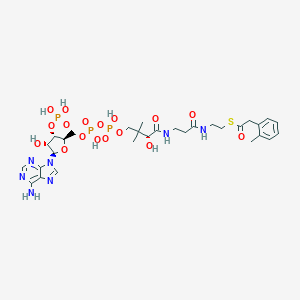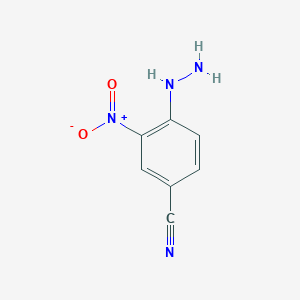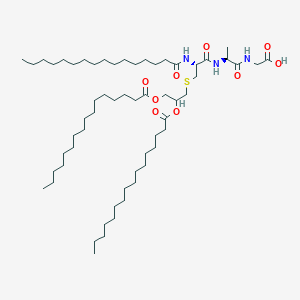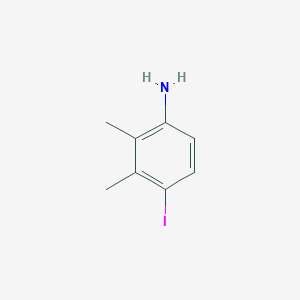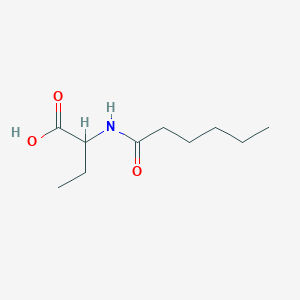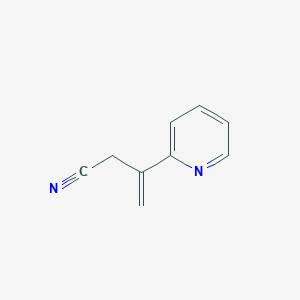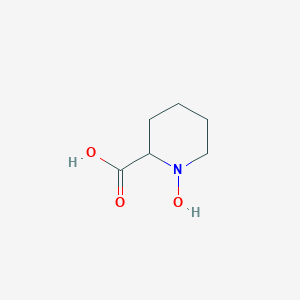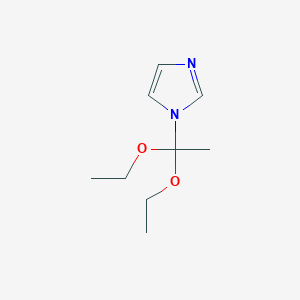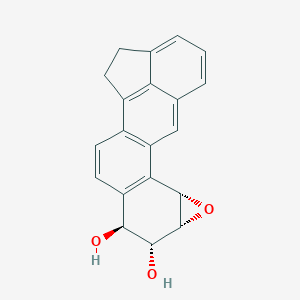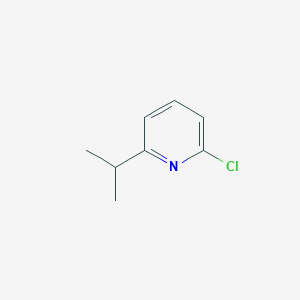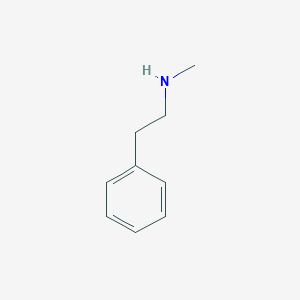
2-Bromo-5-chloropyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated pyrimidines, including compounds similar to 2-Bromo-5-chloropyrimidine, often involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. These methods enable the efficient incorporation of halogen atoms into the pyrimidine nucleus, offering versatile synthetic intermediates for further chemical diversification. For example, Tang et al. (2014) demonstrated the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization, highlighting the utility of halogen functionalities in pyrimidine derivatives for subsequent cross-coupling and amination reactions (Tang, Wang, Li, & Wang, 2014).
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is characterized by the presence of halogen atoms on the pyrimidine ring, which can significantly influence the compound's reactivity and physical properties. Single-crystal X-ray analysis is often employed to unambiguously confirm the structure of these compounds, providing detailed insights into their geometric configuration and electronic distribution.
Chemical Reactions and Properties
Halogenated pyrimidines, including 2-Bromo-5-chloropyrimidine, participate in a variety of chemical reactions, such as palladium-catalyzed cross-coupling and Buchwald–Hartwig amination. These reactions leverage the halogen substituents for the synthesis of diverse organic compounds, demonstrating the compound's role as a versatile synthetic intermediate. The chemical reactivity is further evidenced by the ability to undergo ring rearrangement under specific conditions, such as base- or acid-promoted Dimroth rearrangement, showcasing the dynamic chemical behavior of halogenated pyrimidines (Tang et al., 2014).
Aplicaciones Científicas De Investigación
- Pharmaceuticals : It is used as a pharmaceutical intermediate, particularly in the synthesis of inhibitors .
- Agrochemicals : This compound is an important organic intermediate used in the field of agrochemicals .
- Dyestuff : It is also used in the dyestuff field .
- Cross-coupling reactions : It is employed in the cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines .
Safety And Hazards
2-Bromo-5-chloropyrimidine is associated with several hazards. It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
2-bromo-5-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOXTQMVQQUSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623649 | |
| Record name | 2-Bromo-5-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloropyrimidine | |
CAS RN |
124405-67-0 | |
| Record name | 2-Bromo-5-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



